Cas no 929826-10-8 (3-(2-aminocyclohexyl)-1,3-thiazolidine-2,4-dione)

3-(2-Aminocyclohexyl)-1,3-thiazolidine-2,4-dione is a bicyclic heterocyclic compound featuring a thiazolidine-2,4-dione core fused with an aminocyclohexyl moiety. This structure imparts unique reactivity and potential applications in medicinal chemistry, particularly as a scaffold for designing enzyme inhibitors or bioactive intermediates. The presence of both amine and carbonyl functionalities allows for further derivatization, enhancing its utility in synthetic pathways. Its rigid cyclohexyl ring contributes to stereochemical control in reactions, while the thiazolidinedione group is known for its role in modulating biological activity. This compound is of interest in pharmaceutical research for its potential as a precursor in the development of targeted therapeutic agents.
3-(2-aminocyclohexyl)-1,3-thiazolidine-2,4-dione structure
929826-10-8 structure
Product name:3-(2-aminocyclohexyl)-1,3-thiazolidine-2,4-dione
CAS No:929826-10-8
MF:C9H14N2O2S
Molecular Weight:214.284660816193
MDL:MFCD09845846
CID:5225475
PubChem ID:17591359

3-(2-aminocyclohexyl)-1,3-thiazolidine-2,4-dione 化学的及び物理的性質

名前と識別子

    • 3-(2-aminocyclohexyl)-1,3-thiazolidine-2,4-dione
    • MDL: MFCD09845846
    • インチ: 1S/C9H14N2O2S/c10-6-3-1-2-4-7(6)11-8(12)5-14-9(11)13/h6-7H,1-5,10H2
    • InChIKey: LWVRJTJZSHJMHX-UHFFFAOYSA-N
    • SMILES: S1CC(=O)N(C2CCCCC2N)C1=O

3-(2-aminocyclohexyl)-1,3-thiazolidine-2,4-dione Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-241880-1.0g
3-(2-aminocyclohexyl)-1,3-thiazolidine-2,4-dione
929826-10-8 95%
1.0g
$728.0 2024-06-19
Enamine
EN300-241880-10.0g
3-(2-aminocyclohexyl)-1,3-thiazolidine-2,4-dione
929826-10-8 95%
10.0g
$3131.0 2024-06-19
Ambeed
A1078628-1g
3-(2-Aminocyclohexyl)-1,3-thiazolidine-2,4-dione
929826-10-8 95%
1g
$326.0 2024-04-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1342200-50mg
3-(2-Aminocyclohexyl)thiazolidine-2,4-dione
929826-10-8 95%
50mg
¥14320.00 2024-04-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1342200-2.5g
3-(2-Aminocyclohexyl)thiazolidine-2,4-dione
929826-10-8 95%
2.5g
¥35985.00 2024-04-25
Ambeed
A1078628-5g
3-(2-Aminocyclohexyl)-1,3-thiazolidine-2,4-dione
929826-10-8 95%
5g
$949.0 2024-04-16
Enamine
EN300-241880-0.05g
3-(2-aminocyclohexyl)-1,3-thiazolidine-2,4-dione
929826-10-8 95%
0.05g
$612.0 2024-06-19
Enamine
EN300-241880-0.25g
3-(2-aminocyclohexyl)-1,3-thiazolidine-2,4-dione
929826-10-8 95%
0.25g
$670.0 2024-06-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1342200-100mg
3-(2-Aminocyclohexyl)thiazolidine-2,4-dione
929826-10-8 95%
100mg
¥17280.00 2024-04-25
Enamine
EN300-241880-10g
3-(2-aminocyclohexyl)-1,3-thiazolidine-2,4-dione
929826-10-8
10g
$3131.0 2023-09-15

3-(2-aminocyclohexyl)-1,3-thiazolidine-2,4-dione 関連文献

3-(2-aminocyclohexyl)-1,3-thiazolidine-2,4-dioneに関する追加情報

3-(2-Aminocyclohexyl)-1,3-thiazolidine-2,4-dione: A Comprehensive Overview

3-(2-Aminocyclohexyl)-1,3-thiazolidine-2,4-dione, also known by its CAS number 929826-10-8, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of thiazolidinediones, which are known for their diverse applications in drug discovery and materials science. The structure of this molecule consists of a thiazolidine ring system with two ketone groups at positions 2 and 4, and a 2-aminocyclohexyl substituent attached at position 3. This unique combination of functional groups makes it a versatile compound with potential applications in various industries.

The synthesis of 3-(2-Aminocyclohexyl)-1,3-thiazolidine-2,4-dione involves a multi-step process that typically begins with the preparation of the thiazolidine ring. This is often achieved through the cyclization of an aminothiol intermediate under specific reaction conditions. The introduction of the 2-aminocyclohexyl group requires careful consideration to ensure optimal reactivity and selectivity during the substitution process. Recent advancements in catalytic methods have significantly improved the efficiency and yield of this synthesis pathway.

One of the most notable features of this compound is its ability to act as a scaffold for drug development. The thiazolidine ring system is known to exhibit various bioactivities, including anti-inflammatory, antiviral, and anticancer properties. Recent studies have explored the potential of 3-(2-Aminocyclohexyl)-1,3-thiazolidine-2,4-dione as a lead compound for developing novel therapeutic agents targeting chronic diseases such as diabetes and neurodegenerative disorders.

In addition to its pharmacological applications, this compound has also found utility in materials science. The presence of multiple functional groups allows for its use in polymer synthesis and as a building block for advanced materials with tailored properties. For instance, researchers have investigated its role in creating biodegradable polymers for use in biomedical applications such as drug delivery systems and tissue engineering.

The latest research on 3-(2-Aminocyclohexyl)-1,3-thiazolidine-2,4-dione has focused on understanding its interaction with biological systems at the molecular level. Advanced computational techniques, such as molecular docking and dynamics simulations, have provided insights into its binding affinity with key protein targets. These studies have highlighted its potential as a modulator of enzymes involved in metabolic pathways, offering new avenues for therapeutic intervention.

Furthermore, the environmental impact of this compound has been a subject of recent investigations. Studies have demonstrated that it exhibits low toxicity towards non-target organisms and has a favorable biodegradation profile under aerobic conditions. These findings are particularly relevant for its application in agrochemicals and other environmentally sensitive industries.

In conclusion, 3-(2-Aminocyclohexyl)-1,3-thiazolidine-2,4-dione, CAS number 929826-10-8, represents a promising compound with multifaceted applications across various scientific domains. Its unique chemical structure and versatile functional groups make it an attractive candidate for further research and development in both academic and industrial settings.

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Amadis Chemical Company Limited
(CAS:929826-10-8)3-(2-aminocyclohexyl)-1,3-thiazolidine-2,4-dione
A1065479
Purity:99%/99%
はかる:1g/5g
Price ($):293.0/854.0